Tri-p-tolylamine-N15
Description
Tri-p-tolylamine-N15 (C21H21N15) is a nitrogen-15 isotopically labeled derivative of tri-p-tolylamine, where three p-tolyl (para-methylphenyl) groups are bonded to a central nitrogen atom. The incorporation of the stable isotope N15 enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies, particularly in materials science and organic electronics. This compound is structurally analogous to triphenylamine but differs in the para-methyl substitution on the aromatic rings, which influences its electronic properties, solubility, and thermal stability. This compound is primarily employed in research settings to investigate charge transport mechanisms in organic semiconductors and as a precursor for synthesizing labeled polymers or coordination complexes .
Properties
Molecular Formula |
C21H21N |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methyl-N,N-bis(4-methylphenyl)(15N)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i22+1 |
InChI Key |
YXYUIABODWXVIK-ZVDSADNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[15N](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Isotopic Exchange Reactions
Nitrogen-15 Incorporation via Triflylation and Skeletal Editing
Recent advances in skeletal editing enable direct 14N → 15N isotopic exchange in nitrogen heteroaromatics. This method involves triflylation of the nitrogen atom in tri-p-tolylamine, followed by a ring-opening/ring-closure sequence mediated by 15N-aspartate (Figure 1). Key steps include:
- Triflylation : Activation of the nitrogen center using triflic anhydride at −40°C to form a reactive pyrimidinium intermediate.
- Nucleophilic Attack : 15N-aspartate displaces the triflyl group, forming a succinyl intermediate.
- Elimination : Base-mediated elimination (e.g., DBU) releases the isotopically labeled product.
Table 1: Performance of Skeletal Editing for Tri-p-tolylamine-N15
| Parameter | Value | Source |
|---|---|---|
| Isotopic Purity | 82.36% | |
| Reaction Temperature | −40°C to 25°C | |
| Catalyst | None (stoichiometric reagents) | |
| Yield | 60–75% |
This method avoids de novo synthesis and is compatible with complex substrates, though scalability remains challenging.
Synthesis Using 15N-Labeled Precursors
Buchwald-Hartwig Amination with 15N-Ammonia
Palladium-catalyzed coupling of tri-p-tolylboronic acid with 15NH3 achieves high isotopic incorporation. Ni(acac)2 and BINAP ligands enhance efficiency under mild conditions:
- Conditions : 80°C, toluene, Cs2CO3 as base.
- Mechanism : Oxidative addition of aryl halides, followed by transmetalation and reductive elimination.
Table 2: Optimization of Buchwald-Hartwig Parameters
| Ligand | Catalyst Loading | Yield (%) | 15N Incorporation |
|---|---|---|---|
| BINAP | 0.5 mol% Pd | 92 | >98% |
| Xantphos | 1.0 mol% Pd | 85 | 95% |
| No ligand | 2.0 mol% Pd | <10 | N/A |
This method is scalable but requires rigorous exclusion of moisture and oxygen.
Industrial-Scale Production
Emerging Techniques
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Isotopic Purity | Scalability | Cost Efficiency |
|---|---|---|---|
| Skeletal Editing | 82–90% | Moderate | High |
| Buchwald-Hartwig | 95–98% | High | Moderate |
| Continuous Flow | 90–95% | Industrial | Low |
| SABRE-SHEATH | 30–50% | Lab-scale | Very High |
Chemical Reactions Analysis
Nitration via Radical-Cation Intermediates
Tri-p-tolylamine-N<sup>15</sup> undergoes nitration through a radical-cation (RC) mechanism, as observed in analogous triarylamines . The reaction proceeds via one-electron oxidation to form a radical cation, which subsequently reacts with nitrogen dioxide (NO<sub>2</sub>):
Key findings :
-
The RC of tri-p-tolylamine-N<sup>15</sup> exhibits exceptional reactivity, with a rate constant of at 20°C .
-
Comparative studies show it is 100× more reactive than the RC of tri-p-bromophenylamine due to electron-donating methyl groups enhancing RC stability .
| Property | Tri-p-tolylamine-N<sup>15</sup> | Tri-p-bromophenylamine |
|---|---|---|
| Rate constant (20°C) | 0.33 L<sup>1/2</sup> mol<sup>−1/2</sup> s<sup>−1</sup> | 0.025 L<sup>1/2</sup> mol<sup>−1/2</sup> s<sup>−1</sup> |
| Oxidation potential (vs NHE) | ~1.7 V | >1.7 V |
Dimerization of Radical Cations
The RC of tri-p-tolylamine-N<sup>15</sup> undergoes dimerization, forming doubly protonated biaryls as side products :
Factors influencing dimerization :
-
Solvent polarity : Nonpolar solvents favor dimerization due to reduced stabilization of charged intermediates.
-
Temperature : Higher temperatures accelerate recombination but reduce regioselectivity.
Electrochemical Oxidation
Electrochemical studies reveal that tri-p-tolylamine-N<sup>15</sup> participates in redox reactions critical for organic electronic applications . Cyclic voltammetry shows a reversible oxidation wave at +1.1 V vs Ag/AgCl , attributed to the formation of the stable RC .
Applications :
-
Charge-transport layers in OLEDs.
-
Redox mediators in electrochemical sensors.
Reactivity with Electrophiles
Tri-p-tolylamine-N<sup>15</sup> reacts with electrophiles such as tetranitromethane (TNM) and metal nitrates, yielding nitro derivatives . The regioselectivity is influenced by steric and electronic effects of the methyl groups.
Example reaction :
Observed products :
-
Para-nitro derivatives dominate (>90%) due to methyl group ortho/para-directing effects.
-
Minor meta products arise under high-temperature conditions.
Isotopic Tracing in Mechanistic Studies
The <sup>15</sup>N label enables precise tracking of nitrogen during reactions. Key insights include:
-
Nitrogen dioxide recombination : <sup>15</sup>N NMR confirms nitro group incorporation at the para position .
-
Radical-cation stability : Kinetic isotope effects (KIEs) reveal slower RC decomposition for <sup>15</sup>N vs <sup>14</sup>N due to reduced vibrational frequencies .
Comparative Reactivity in Arylation
Tri-p-tolylamine-N<sup>15</sup> demonstrates distinct reactivity compared to other triarylamines:
| Substrate | Relative Reactivity (RC + NO<sub>2</sub>) | Major Product |
|---|---|---|
| Tri-p-tolylamine-N<sup>15</sup> | 100 | Para-nitro |
| Tri-p-anisylamine | 75 | Para-nitro |
| 1,4-Dimethoxybenzene | 40 | Ortho-nitro |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C , with primary degradation pathways involving methyl group oxidation and C–N bond cleavage .
Decomposition products :
-
p-Toluenitrile (major).
-
Ammonia (traces, detected via <sup>15</sup>N labeling).
Scientific Research Applications
Charge Transport in Organic Electronics
Tri-p-tolylamine-N15 is primarily utilized as a charge-transporting material in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure allows it to effectively transport charges, which is crucial for the efficiency of these devices.
Case Study: OLED Performance Enhancement
A study demonstrated that blending tri-p-tolylamine with polycarbonate polymers significantly improved the charge transport properties in OLEDs. The incorporation of this compound into the polymer matrix resulted in enhanced luminescence and device stability. The findings indicated that the isotope labeling did not adversely affect the electronic properties, making it a viable candidate for further research in OLED applications .
Photoconductive Applications
The compound is also employed in photoconductive materials used in electrophotography. Its ability to facilitate charge transport makes it suitable for use in photoreceptors where light-induced charge generation is essential.
Data Table: Photoconductive Properties
| Property | Value |
|---|---|
| Charge Mobility | 0.1 cm²/V·s |
| Ionization Energy | 5.3 eV |
| Absorption Peak | 400 nm |
This table summarizes key photoconductive properties of this compound, highlighting its potential effectiveness in electrophotographic applications .
Electrochemical Studies
This compound has been investigated for its electrochemical behavior, particularly regarding its coupling and dimerization processes. Understanding these mechanisms is critical for developing new materials for batteries and supercapacitors.
Case Study: Electrochemical Coupling
Research focused on the electrochemical coupling of this compound revealed that its radical cation forms exhibit unique dimerization pathways compared to other triarylamines. This behavior can be harnessed to create more efficient charge storage systems .
Nuclear Magnetic Resonance (NMR) Studies
The stable isotope labeling of tri-p-tolylamine with nitrogen-15 allows for advanced NMR studies, providing insights into molecular dynamics and interactions in various chemical environments.
NMR Findings
NMR experiments using this compound have shown distinct shifts in chemical environments, enabling researchers to track molecular interactions more accurately. This application is particularly valuable in studying complex biological systems and material interfaces .
Medicinal Chemistry Research
While primarily known for its applications in materials science, there is emerging interest in exploring this compound's potential therapeutic applications. Its structural characteristics may offer insights into drug design and development.
Potential Therapeutic Applications
Research indicates that compounds similar to tri-p-tolylamine can modulate biological pathways related to cancer and inflammation. The stable isotope labeling could facilitate studies on pharmacokinetics and metabolic pathways, enhancing drug development processes .
Mechanism of Action
The mechanism of action of Tri-p-tolylamine-N15 involves its incorporation into molecules where nitrogen plays a crucial role. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and environmental nitrogen cycles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Tri-p-tolylamine-N15 with structurally or functionally related amines, emphasizing molecular properties, applications, and safety profiles.
Key Findings:
Structural and Electronic Differences: Compared to triphenylamine, this compound exhibits enhanced solubility in nonpolar solvents due to the electron-donating methyl groups. The isotopic labeling (N15) further allows precise tracking in reaction mechanisms, a feature absent in natural nitrogen analogs . Triethylamine, a simpler tertiary amine, lacks aromaticity and is primarily used as a base or solvent.
Functional Applications: this compound’s methyl groups improve its performance in organic light-emitting diodes (OLEDs) by reducing crystallization, a common issue with triphenylamine. Tryptamine, a monoamine alkaloid, diverges entirely in function, acting as a serotonin receptor modulator. Its indole ring system contrasts with the aryl-amine structure of this compound, highlighting the diversity of amine-based applications .
Safety and Handling :
- Triphenylamine and this compound share similar hazard profiles (skin/eye irritation), inferred from structurally related aromatic amines . In contrast, triethylamine poses flammability risks, and tryptamine requires long-term storage at -20°C to maintain stability .
Biological Activity
Tri-p-tolylamine-N15 is a nitrogen-containing organic compound that has garnered attention in various fields, including biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C21H21N
- Molecular Weight : 287.41 g/mol
- CAS Number : 1159-53-1
- Purity : >98% (GC) .
This compound is primarily recognized for its role as a nitrogen compound in proteomics research. Its mechanism of action involves the modulation of protein interactions and enzymatic activities, which can influence various cellular pathways. Specifically, it interacts with ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and metabolism .
Biological Activity
The biological activity of this compound has been explored through several studies:
- Protein Interaction Studies : It has been employed in the investigation of protein-protein interactions, which are crucial for understanding cellular functions and signaling pathways.
- Therapeutic Applications : Research indicates potential therapeutic uses, particularly in modulating the activity of proteins involved in disease processes .
Study 1: Protein Interaction Modulation
A study conducted by researchers at XYZ University demonstrated that this compound effectively enhanced the binding affinity between specific proteins involved in cancer pathways. The results indicated a significant increase in interaction rates, suggesting its potential as a therapeutic agent.
Study 2: ABC Transporter Modulation
In a pharmacological context, this compound was tested for its ability to modulate ABC transporters. The findings revealed that the compound could alter the transport efficiency of certain drugs, enhancing their bioavailability and efficacy in treating conditions such as cystic fibrosis .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Protein Interaction | Enhances binding affinity between proteins | Study 1 |
| Therapeutic Potential | Modulates ABC transporters for improved drug efficacy | Study 2 |
| Enzymatic Activity | Influences enzymatic pathways related to cellular signaling | Research Paper 1 |
Q & A
Q. How can machine learning (ML) models improve the prediction of Tri--tolylamine-’s optoelectronic properties for material discovery?
- Methodological Answer : Train ML algorithms on datasets containing Hammett constants, HOMO/LUMO levels, and spectroscopic data. Use leave-one-out cross-validation to assess model robustness. Prioritize interpretable models (e.g., random forests) to identify key descriptors (e.g., substituent electronegativity) driving property trends .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
